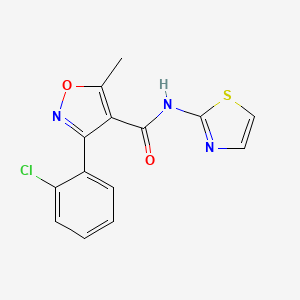
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine, also known as ENMA, is a chemical compound that has been widely studied for its potential applications in scientific research. ENMA is a derivative of mannose, a simple sugar that is found in many natural sources such as fruits and vegetables. In
作用機序
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine works by binding to specific receptors on the surface of bacterial and viral cells. This binding triggers a series of biochemical reactions that ultimately lead to the destruction of the cell. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to be highly effective against a wide range of bacterial and viral pathogens, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can inhibit the growth of a wide range of bacterial and viral pathogens, including some that are resistant to conventional antibiotics. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to activate certain immune cells, leading to the production of cytokines and other signaling molecules that play a critical role in the immune response.
実験室実験の利点と制限
One of the major advantages of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine is its specificity for certain types of bacteria and viruses. This makes it an ideal candidate for the development of diagnostic probes and antimicrobial agents. However, there are also some limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be difficult to synthesize in large quantities, and its stability can be affected by factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine. One area of interest is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections in clinical settings. Another area of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based antimicrobial agents that can be used to treat infections that are resistant to conventional antibiotics. Finally, there is also potential for the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine in the development of new vaccines and immunotherapies.
合成法
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized by reacting 4-ethoxy-2-nitroaniline with 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl bromide in the presence of a Lewis acid catalyst. The reaction yields N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine as a yellow solid with a high purity.
科学的研究の応用
N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been studied for its potential applications in various scientific fields, including biochemistry, immunology, and microbiology. One of the most promising areas of research is the development of N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine-based probes for the detection of bacterial and viral infections. N-(4-ethoxy-2-nitrophenyl)-beta-D-mannopyranosylamine has been shown to bind specifically to certain types of bacteria and viruses, allowing for their detection in complex biological samples.
特性
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O8/c1-2-23-7-3-4-8(9(5-7)16(21)22)15-14-13(20)12(19)11(18)10(6-17)24-14/h3-5,10-15,17-20H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUDFNTAWEUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)
